molecular formula C9H12N2O2 B13319929 2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid

2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid

Cat. No.: B13319929
M. Wt: 180.20 g/mol
InChI Key: UOFVSFLQNPLPOS-UHFFFAOYSA-N
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Description

2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the class of pyrrolopyrazoles This compound is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by cyclization with a suitable aldehyde or ketone to form the fused pyrrole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid
  • Ethyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
  • Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate

Uniqueness

2-Ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethyl group at the 2-position enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-ethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-2-6-8(9(12)13)7-4-3-5-11(7)10-6/h2-5H2,1H3,(H,12,13)

InChI Key

UOFVSFLQNPLPOS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN2CCCC2=C1C(=O)O

Origin of Product

United States

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